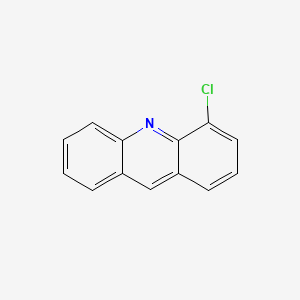

4-Chloroacridine

Description

Overview of Acridine (B1665455) Chemistry: Fundamental Structure and Research Significance

Acridine, with the chemical formula C₁₃H₉N, is a planar, tricyclic aromatic system structurally analogous to anthracene, differing by the replacement of a central CH group with a nitrogen atom. Current time information in Bangalore, IN.rsc.orgontosight.ai First isolated from coal tar in 1870, acridine is a weakly basic compound that exhibits fluorescence under ultraviolet light. Current time information in Bangalore, IN.ontosight.ai Its planar structure and the presence of the nitrogen heteroatom are key to its significant role in research. Acridines are well-known for their ability to intercalate into DNA, a property that underpins their extensive use in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. rsc.orgsynzeal.comindexcopernicus.comscialert.neteurekaselect.comresearchgate.netmdpi.comrsc.orgnih.gov Beyond biological applications, acridine derivatives are also utilized as fluorescent dyes, biological stains, and in materials science for their optoelectronic properties. Current time information in Bangalore, IN.ontosight.aiekb.eg

Table 1: Key Properties of Acridine

| Property | Value | Source |

| Chemical Formula | C₁₃H₉N | Current time information in Bangalore, IN.rsc.org |

| Molar Mass | 179.22 g/mol | Current time information in Bangalore, IN.rsc.org |

| Melting Point | 106–110 °C | Current time information in Bangalore, IN.rsc.org |

| Appearance | Colorless solid, crystallizes in needles | Current time information in Bangalore, IN.rsc.org |

| Basicity (pKa) | ~5.1 (ground state) | Current time information in Bangalore, IN.ontosight.ai |

Positioning of 4-Chloroacridine within the Acridine Family of Compounds

The acridine family encompasses a vast array of compounds derived from the core acridine structure, distinguished by various substituents at different positions on the tricyclic ring system. This compound is one such derivative, characterized by the presence of a chlorine atom specifically at the 4-position of the acridine nucleus. ontosight.aisynzeal.comchemblink.com The introduction of substituents, such as halogens like chlorine, significantly modifies the electronic distribution, reactivity, and biological activity of the parent acridine scaffold. rsc.orgscialert.netresearchgate.netrsc.orgontosight.ai While 9-chloroacridine (B74977) is a frequently utilized intermediate in the synthesis of numerous acridine derivatives due to the reactivity of the chlorine atom at the 9-position, substitution at other positions, including the 4-position, is also a critical strategy for fine-tuning the properties of acridine-based compounds for specific research applications. rsc.orgindexcopernicus.comrsc.orgrsc.orgpharmaguideline.comrsc.orgorgsyn.org

Scope of Academic Inquiry into this compound and Related Chloroacridine Systems

Academic research into this compound and related chloroacridine systems primarily focuses on their synthesis, chemical properties, and potential biological activities, particularly in the context of drug discovery and development.

Synthesis and Chemical Modifications: The synthesis of chloroacridines often involves established organic chemistry methodologies. Common routes include the Ullmann condensation of anthranilic acids with appropriately substituted benzoic acids, followed by cyclization and chlorination, typically using phosphorus oxychloride (POCl₃). rsc.orgindexcopernicus.comrsc.orgpharmaguideline.comrsc.orgorgsyn.org For instance, 9-chloroacridine derivatives can be prepared by cyclizing anthranilic acids. rsc.org The synthesis of this compound itself, or derivatives like 4-(bromomethyl)-9-chloroacridine (B12922100), involves specific strategies to introduce substituents at the desired positions. synzeal.comvulcanchem.com Research also explores the conversion of chloroacridines into other functionalized acridine derivatives, such as those bearing amino, benzimidazole (B57391), or imidazolium (B1220033) moieties, which are key for their biological evaluation. rsc.orgrsc.orgrsc.org

Research Findings and Applications: The academic inquiry into chloroacridines is largely driven by their potential as therapeutic agents, particularly in oncology. Their mechanism of action often involves intercalating into DNA, thereby inhibiting essential cellular enzymes like topoisomerases I and II, which are crucial for DNA replication and cell division. This interference can lead to cell cycle arrest and apoptosis in cancer cells. rsc.orgsynzeal.comscialert.neteurekaselect.comresearchgate.netmdpi.comrsc.orgontosight.ai

Anticancer Activity: Numerous studies have investigated the antiproliferative and cytotoxic effects of various chloroacridine derivatives against different cancer cell lines. For example, benzimidazole acridine derivatives synthesized from 9-chloroacridines have shown significant antiproliferative activity, with specific compounds demonstrating potent inhibition of cancer cell growth and topoisomerase I activity. rsc.org Acridine-based imidazolium salts, derived from 9-chloroacridines, have also exhibited promising cytotoxicity against human cancer cell lines. rsc.orgrsc.org Furthermore, specific chloroacridine compounds have been studied for their differential effects on melanoma cell lines, with some derivatives showing potent anticancer activity by potentially interfering with cellular energy pathways. nih.gov Acridine-thiosemicarbazone conjugates have also demonstrated antiproliferative activity and inhibition of Topoisomerase IIα. mdpi.com

Other Biological Activities: Beyond anticancer research, chloroacridine derivatives have been explored for their antimicrobial properties, acting against various bacteria and other microorganisms. synzeal.comscialert.netmdpi.comontosight.aiscispace.com Some acridine-based imidazolium salts have also shown considerable antioxidant activity. rsc.orgrsc.org

Materials Science Applications: Chloroacridine derivatives also find applications in materials science. For instance, 4-(bromomethyl)-9-chloroacridine serves as a precursor for developing ion-selective fluorescent sensors. vulcanchem.com Acridine derivatives, in general, are utilized in organic photovoltaic cells and dye-sensitized solar cells due to their semiconducting and light-harvesting properties. ekb.eg

Analytical Standards: this compound is also employed as a reference standard in analytical method development and validation, for example, in the quality control applications related to the drug Amsacrine. synzeal.com

Table 2: Selected Chloroacridine Derivatives and Their Research Focus

| Derivative Name/Type | Key Substitution(s) | Reported Activity/Application | Relevant Research Area(s) |

| This compound | Chlorine at C4 | Intermediate, Analytical standard for Amsacrine, Precursor for sensors | Synthesis, Analytical chemistry, Materials science |

| 9-Chloroacridine | Chlorine at C9 | Key synthetic intermediate, DNA intercalation, Anticancer, Antimicrobial | Organic synthesis, Medicinal chemistry, Drug development |

| 2-methoxy-9-chloroacridine | Methoxy (B1213986) at C2, Chlorine at C9 | Moderate antibacterial activity | Antimicrobial research |

| 2-methyl-9-chloroacridine | Methyl at C2, Chlorine at C9 | Moderate antibacterial activity | Antimicrobial research |

| 4-(Bromomethyl)-9-chloroacridine | Bromomethyl at C4, Chlorine at C9 | Precursor for ion-selective sensors, Pharmaceutical intermediates | Materials science, Organic synthesis, Drug development |

| 9-chloro-1-nitroacridine (B102269) (1a) | Nitro at C1, Chlorine at C9 | Cytotoxicity against melanoma, Potential interference with TAC enzymes | Anticancer research, Cell death mechanisms |

| 9-chloro-4-methyl-1-nitroacridine (1b) | Nitro at C1, Methyl at C4, Chlorine at C9 | Higher anticancer potency, Potential interference with TAC enzymes | Anticancer research, Cell death mechanisms |

| Acridine-based imidazolium salts (from 9-chloroacridines) | Imidazolium salt at C9 | Cytotoxicity against cancer cell lines, Antioxidant activity | Anticancer research, Antioxidant studies |

| Thiazolidinone-acridines | Thiazolidinone moiety | DNA-binding, Topoisomerase inhibition | Anticancer research, Enzyme inhibition |

| Acridine-thiosemicarbazone derivatives | Thiosemicarbazone moiety | Antiproliferative activity, Topoisomerase IIα inhibition | Anticancer research, Drug design |

| Benzimidazole acridine derivatives (e.g., 136l) | Benzimidazole moiety, various substituents | Antiproliferative activity, Topoisomerase I inhibition | Anticancer research |

Compound List

Acridine

this compound

9-Chloroacridine

2-methoxy-9-chloroacridine

2-methyl-9-chloroacridine

4-(Bromomethyl)-9-chloroacridine

9-chloro-1-nitroacridine (1a)

9-chloro-4-methyl-1-nitroacridine (1b)

Acridine-based imidazolium salts

Thiazolidinone-acridines

Acridine-thiosemicarbazone derivatives

Benzimidazole acridine derivatives (e.g., 136l)

Chloro acridine-4-carboxylate

Structure

3D Structure

Properties

IUPAC Name |

4-chloroacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCXZGRKDRKMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183005 | |

| Record name | Acridine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28814-25-7 | |

| Record name | Acridine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028814257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 4 Chloroacridine and Relevant Chloroacridine Intermediates

Direct Synthesis of the 4-Chloroacridine Skeleton

While specific direct syntheses of the this compound skeleton are less commonly detailed in broad literature compared to its 9-substituted counterparts, general principles of acridine (B1665455) ring formation can be applied. These typically involve cyclization and condensation reactions followed by functional group transformations.

Cyclization and Condensation Reactions for Targeted Formation

The formation of the acridine ring system generally involves the cyclization of diphenylamine (B1679370) derivatives or related precursors. For instance, the Bernthsen acridine synthesis involves the condensation of diphenylamine with carboxylic acids in the presence of zinc chloride to form acridines pharmaguideline.com. While this method primarily yields acridines, modifications to the starting materials or reaction conditions could theoretically be explored for the direct introduction of a chlorine atom at a specific position, although direct formation of this compound through this route is not widely documented.

Functional Group Transformations Leading to this compound

Introducing a chlorine atom at the 4-position of a pre-formed acridine ring would typically involve electrophilic aromatic substitution or directed functionalization. However, the acridine system's reactivity profile often favors substitution at other positions, particularly the 9-position, or on the peripheral benzene (B151609) rings. Direct chlorination of acridine itself is known to yield mixtures of products, making selective synthesis of this compound challenging via this route. More sophisticated methods involving directed metallation or specific activating/directing groups would likely be required for regioselective chlorination at the 4-position. Literature searches for specific methodologies directly targeting this compound via functional group transformations on a pre-existing acridine scaffold are limited, suggesting that it is often synthesized through more complex routes or as a derivative of a more accessible chloroacridine.

Synthesis of 9-Chloroacridine (B74977): A Pivotal Intermediate in Acridine Chemistry

9-Chloroacridine is a highly versatile intermediate in the synthesis of various acridine derivatives due to the reactivity of the chlorine atom at the 9-position, which readily undergoes nucleophilic substitution orgsyn.orgscialert.netpharmacyjournal.netnih.govresearchgate.netnih.govindexcopernicus.comnih.govrsc.orggoogle.comijddr.inmdpi.comopenchemistryjournal.comresearchgate.net.

Preparation from Acridone (B373769) Derivatives via Halogenation Reactions (e.g., using POCl3)

The most common and well-established method for synthesizing 9-chloroacridine involves the halogenation of acridone or its derivatives using phosphorus oxychloride (POCl₃) pharmaguideline.comorgsyn.orgpharmacyjournal.netnih.govindexcopernicus.comnih.govrsc.orgmdpi.comopenchemistryjournal.commostwiedzy.plniscpr.res.in. This reaction typically proceeds by refluxing acridone with excess POCl₃, often at temperatures ranging from 90°C to 130°C, for several hours orgsyn.orgnih.govindexcopernicus.commdpi.comniscpr.res.in. The reaction mechanism involves the conversion of the carbonyl oxygen of the acridone into a good leaving group, followed by nucleophilic attack by chloride ions.

Procedure Example: Acridone is heated with phosphorus oxychloride. After the reaction, excess POCl₃ is removed under vacuum. The residue is then treated with ice and ammonia (B1221849) solution to precipitate crude 9-chloroacridine, which can be further purified orgsyn.orgniscpr.res.in. Yields are often reported to be good to excellent, with some methods achieving over 80% scialert.netindexcopernicus.comniscpr.res.in.

Table 1: Synthesis of 9-Chloroacridine from Acridone

| Starting Material | Reagent | Conditions | Typical Yield | Reference |

| Acridone | POCl₃ | Reflux (90-110°C), 3 hr | 80% | indexcopernicus.comniscpr.res.in |

| Acridone | POCl₃ | Reflux (130°C), 2-4 hr | Not specified | mdpi.comarkat-usa.org |

| N-phenylanthranilic acid | POCl₃ | Reflux (85–90°C, then 135–140°C), 2 hr | ~76-85% | orgsyn.org |

| 2-carboxydiphenylamine | POCl₃ | Reflux, 37% yield | 37% | nih.gov |

Alternative Synthetic Routes to 9-Chloroacridine

While the POCl₃ method is dominant, alternative routes exist. These include using phosphorus pentachloride (PCl₅) or mixtures of PCl₅ and POCl₃ with acridone or N-phenylanthranilic acid orgsyn.org. Microwave irradiation has also been employed to accelerate the reaction of N-phenylanthranilic acid with POCl₃, achieving synthesis in minutes rather than hours niscpr.res.in. Another approach involves the cyclization of N-phenylanthranilic acid derivatives, which can be formed from the Ullmann condensation of halo-benzoic acids and amines pharmaguideline.comnih.govrsc.orgmdpi.comopenchemistryjournal.commostwiedzy.pl. For instance, the reaction of 2-chlorobenzoic acid with aniline (B41778) yields N-phenylanthranilic acid, which can then be cyclized and chlorinated to form 9-chloroacridine derivatives pharmaguideline.comnih.govmdpi.comopenchemistryjournal.com.

Advanced Synthetic Strategies for Chloroacridine Architectures

Advanced strategies often focus on synthesizing substituted chloroacridines or incorporating the chloroacridine moiety into larger molecular frameworks. These methods leverage the established reactivity of 9-chloroacridine for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr): 9-Chloroacridine readily reacts with various nucleophiles, such as amines, thiols, and phenols, to form 9-substituted acridines scialert.netpharmacyjournal.netnih.govgoogle.comresearchgate.netmdpi.commdpi.comgoogle.com. This allows for the introduction of diverse functional groups at the 9-position, creating complex acridine architectures. For example, reaction with diamines can lead to the formation of aminoalkylacridine derivatives pharmacyjournal.netindexcopernicus.com.

Microwave and Ultrasonication Assisted Synthesis: These modern techniques have been applied to improve the efficiency and reduce reaction times for synthesizing 9-substituted acridines from 9-chloroacridine, offering facile, novel, and eco-friendly approaches researchgate.netnih.gov.

Synthesis of Polyamine-Acridine Conjugates: Strategies have been developed to conjugate polyamines with chloroacridines to create molecules with antimalarial activity, often employing Gabriel-type methods or nucleophilic substitution reactions mdpi.com.

Metal-Catalyzed Reactions: While not directly detailed for this compound, general acridine synthesis can involve Ullmann condensation reactions for precursor formation, which are copper-catalyzed pharmaguideline.comnih.govrsc.orgmdpi.comopenchemistryjournal.commostwiedzy.pl.

Friedel-Crafts Arylation Reactions for Acridine Ring Construction

Friedel-Crafts arylation reactions represent a cornerstone of organic synthesis, facilitating the formation of carbon-carbon bonds between aromatic rings through electrophilic aromatic substitution. These reactions are typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), and involve the reaction of an aromatic compound with an alkyl or acyl halide, or a related electrophilic species. While Friedel-Crafts alkylation and acylation are well-established, the direct arylation of one arene by another, often referred to as the Scholl reaction, also falls under this umbrella and is crucial for constructing polycyclic aromatic systems.

In the context of acridine ring construction, Friedel-Crafts principles are primarily leveraged through intramolecular cyclization reactions. These processes typically involve suitably substituted diarylamine precursors where one aromatic ring, activated by the nitrogen atom, undergoes electrophilic attack by an electrophilic center generated on the other aromatic ring. This cyclization step is essential for forming the central nitrogen-containing ring of the acridine skeleton. Lewis acids play a critical role in activating the electrophilic species and promoting the cyclization.

Key Methodologies Employing Friedel-Crafts Principles:

While direct Friedel-Crafts arylation in the sense of the Scholl reaction directly forming the acridine core is less commonly detailed with specific experimental data for acridines, related Lewis acid-catalyzed cyclization reactions are widely employed. These methodologies harness the fundamental principles of electrophilic aromatic substitution characteristic of Friedel-Crafts chemistry.

Bernthsen Acridine Synthesis and Related Cyclizations: A prominent example that utilizes Lewis acid catalysis for acridine formation is the Bernthsen acridine synthesis. This method involves the condensation of diphenylamine with carboxylic acids or their derivatives in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂), often at elevated temperatures. The Lewis acid is believed to facilitate the formation of an electrophilic species from the carboxylic acid derivative, which then undergoes intramolecular electrophilic attack on the diphenylamine moiety, leading to cyclization and the formation of the acridine ring system. Variations of this approach, such as those employing microwave irradiation or specific water scavengers, have been developed to enhance efficiency and reduce reaction times. These reactions are considered to be analogous to Friedel-Crafts cyclizations due to the involvement of Lewis acids and electrophilic aromatic substitution.

Cyclization of Substituted Diarylamines: More broadly, the synthesis of acridines can be achieved through the intramolecular Friedel-Crafts-type cyclization of appropriately functionalized diarylamines. For instance, a diarylamine precursor bearing a side chain that can be converted into an electrophilic center (e.g., an acyl group or a leaving group) can undergo cyclization onto the adjacent aromatic ring, catalyzed by a Lewis acid.

Research Findings and Data:

Research into Lewis acid-catalyzed cyclizations for acridine synthesis has demonstrated the efficacy of various catalysts and conditions. Zinc chloride (ZnCl₂) has consistently shown effectiveness in promoting these cyclization reactions. For example, studies have reported the synthesis of 9-substituted acridine derivatives from diphenylamine and carboxylic acids using ZnCl₂ as a catalyst. The application of microwave irradiation has significantly reduced reaction times from conventional 20–40 hours to as little as 5 minutes, achieving good yields ranging from 60% to 80% researchgate.net. Another approach involves the ZnCl₂-promoted cyclization of o-arylaminophenyl Schiff bases, which is described as a Friedel-Crafts type cyclization, although specific yields for this particular transformation are not detailed in the provided literature researchgate.net. Furthermore, condensation reactions between diphenylamine and carboxylic acids in heterogeneous media, with ZnCl₂ as the Lewis acid catalyst and 2,2-dimethoxypropane (B42991) as a water scavenger, have also yielded acridine derivatives in good yields researchgate.net.

| Reaction Type/Precursors | Catalyst | Conditions | Yield Range | Reference |

| Diphenylamine + Carboxylic Acid (Bernthsen-type) | ZnCl₂ | Microwave irradiation, 5 min | 60–80% | researchgate.net |

| Diphenylamine + Carboxylic Acid (Bernthsen-type) | ZnCl₂ | Heterogeneous medium, 2,2-dimethoxypropane (water scavenger) | Good | researchgate.net |

| o-Arylaminophenyl Schiff bases (ZnCl₂-promoted cyclization) | ZnCl₂ | Described as Friedel-Crafts type cyclization (specific conditions not detailed in provided snippets) | Not specified | researchgate.net |

Relevance to this compound Synthesis:

To synthesize this compound using Friedel-Crafts arylation principles or related Lewis acid-catalyzed cyclizations, the starting materials must be appropriately substituted. Specifically, the precursor diarylamine or related compound would need to incorporate a chlorine atom at the precise position that will ultimately correspond to the 4-position of the acridine ring. For instance, if a substituted diphenylamine is used in a Bernthsen-type synthesis, one of the phenyl rings would require a chlorine substituent at the position that, upon cyclization, yields the this compound product. The regioselectivity of the Friedel-Crafts cyclization is thus dictated by the substitution pattern of the precursor molecules.

Compound List:

this compound

Acridine

Diphenylamine

Carboxylic acids

Zinc chloride (ZnCl₂)

2,2-dimethoxypropane

o-Arylaminophenyl Schiff bases

Chemical Reactivity and Transformation Pathways of Chloroacridine Compounds

Nucleophilic Substitution Reactions at Key Positions

Nucleophilic substitution reactions are a cornerstone of chloroacridine chemistry, enabling the introduction of various functional groups onto the acridine (B1665455) scaffold. The reactivity at different positions is significantly influenced by the electronic nature of the acridine ring system and the position of the chlorine substituent.

Reactivity and Substitution at C-9 (Highly Activated Position in 9-Chloroacridine)

The C-9 position of acridine derivatives is exceptionally activated towards nucleophilic attack, a characteristic most prominently observed in 9-chloroacridine (B74977). This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom within the central pyridine (B92270) ring, which renders the C-9 carbon electron-deficient. This electronic deficiency facilitates the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex) upon nucleophilic addition, thereby promoting the displacement of the chloride leaving group.

9-Chloroacridine readily undergoes nucleophilic aromatic substitution (SNAr) with a wide array of primary and secondary amines. These reactions typically proceed smoothly, often in solvents like phenol (B47542) or alcohols, to yield the corresponding 9-aminoacridine (B1665356) derivatives. The amine nitrogen acts as the nucleophile, attacking the C-9 carbon and displacing the chloride ion.

Sulfur nucleophiles, such as thiols and thiophenols, also react efficiently with 9-chloroacridine. These substitutions, often carried out under basic conditions or with catalytic assistance, lead to the formation of 9-thioacridine derivatives, where the sulfur atom replaces the chlorine.

Similarly, oxygen nucleophiles, including alcohols and phenols, can displace the chlorine atom at the C-9 position of 9-chloroacridine. These reactions, often requiring elevated temperatures or specific catalysts, result in the formation of 9-alkoxyacridine or 9-phenoxyacridine (B3049667) compounds.

Reactivity of the Chlorine Substituent at C-4 in 4-Chloroacridine

The chlorine substituent at the C-4 position of this compound exhibits a different reactivity profile compared to the C-9 position. While the acridine system's nitrogen atom influences electron distribution, the C-4 position is part of a fused benzene (B151609) ring, making it less inherently activated towards nucleophilic substitution than the C-9 position.

Electrophilic Aromatic Substitution Reactions on the Acridine Ring System

Electrophilic aromatic substitution (EAS) reactions on the acridine nucleus primarily occur on the carbocyclic rings, as the nitrogen atom tends to deactivate the central pyridine ring towards electrophilic attack. Generally, the C-2 and C-7 positions are favored for disubstitution in EAS reactions, such as nitration.

The presence of a chlorine substituent at the C-4 position of this compound would influence the regioselectivity and rate of EAS. Chlorine acts as an ortho/para director but is a deactivating group in EAS on benzene rings. Consequently, on this compound, EAS might be directed towards the C-3 and C-5 positions of the same ring, or influence substitution on adjacent rings. However, specific experimental studies detailing the regioselectivity of EAS reactions, such as nitration or bromination, on this compound are not extensively documented in the provided search results. Understanding these reactions would require further investigation into how the C-4 chlorine and the acridine nitrogen synergistically direct electrophilic attack.

Redox Chemistry of Chloroacridine Scaffolds (e.g., Hydrogenation, Oxidation)

The acridine scaffold, and by extension its halogenated derivatives like this compound, can undergo various redox transformations. In organic chemistry, redox reactions are often understood in terms of the gain or loss of hydrogen atoms or electrons, or the gain of oxygen and loss of hydrogen libretexts.orgwikipedia.orgyoutube.com.

Hydrogenation (Reduction): Catalytic hydrogenation is a common method for reducing organic compounds. While specific studies detailing the hydrogenation of this compound are not extensively detailed in the provided literature, general principles for acridines apply. The acridine ring system can be selectively reduced. For instance, catalytic hydrogenation of the acridine core can lead to the reduction of its benzene rings, while treatment with zinc in hydrochloric acid can selectively reduce the central pyridine ring to yield 9,10-dihydroacridine (B10567) pharmaguideline.com. The chlorine atom in this compound is also susceptible to reductive dehalogenation under appropriate conditions, a process that effectively replaces the chlorine with a hydrogen atom.

Oxidation: Oxidation of acridine derivatives typically leads to the formation of acridone (B373769). For example, acridine itself can be oxidized to acridone using dichromate in acetic acid pharmaguideline.com. This transformation involves the oxidation of the central ring, likely at the C9 position, leading to a carbonyl group. The specific behavior of this compound under oxidative conditions would depend on the chosen oxidant and reaction conditions, potentially leading to acridone derivatives or other oxidized species.

Metal-Catalyzed Cross-Coupling Reactions Involving Chloroacridines

Chloroacridines, possessing a reactive aryl chloride moiety, are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds wiley-vch.deeie.gramazon.com. While direct studies on this compound in all these reactions may be limited, its aryl chloride nature allows for participation under optimized conditions.

Suzuki-Miyaura Coupling: This reaction couples aryl or vinyl halides with organoboranes in the presence of a palladium catalyst and a base libretexts.orgharvard.edu. While aryl iodides and bromides are generally more reactive, aryl chlorides can also participate, often requiring more robust catalytic systems or specific ligands harvard.edunih.govresearchgate.net. For example, the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) (an aryl chloride) with phenylboronic acid can proceed with high yields (e.g., 91.5%) using palladium catalysts like [Pd₂(dba)₃] in combination with KOtBu as the base researchgate.net.

| Reaction Type | Substrate (Example) | Coupling Partner | Catalyst System (Pd source, Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | 4-Chloroanisole | Phenylboronic acid | [Pd₂(dba)₃] / Phosphine 6 | KOtBu | Dioxane/H₂O | 60 | 6 | 91.5 |

| Suzuki-Miyaura | 4-Chloroanisole | Phenylboronic acid | [Pd(OAc)₂] / Phosphine 5 | KOtBu | Dioxane/H₂O | 60 | 6 | ~90 |

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of terminal alkynes with aryl or vinyl halides organic-chemistry.orgwikipedia.orglibretexts.org. Modified Sonogashira conditions have been employed for the coupling of 9-chloroacridine with phenylethynes sigmaaldrich.com. These reactions typically require a palladium catalyst, a copper(I) co-catalyst, and a base, often under anhydrous and anaerobic conditions, though milder, copper-free protocols have also been developed organic-chemistry.orglibretexts.org.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling amines with aryl halides wikipedia.org. Chloroacridines can be functionalized using modified Buchwald-Hartwig amination conditions molaid.com. For instance, the coupling of aryl chlorides with amines is well-established, with reactions of 4-chloroanisole with morpholine (B109124) yielding high product conversion (e.g., 91%) using specific palladium catalysts and ligands like Xantphos under basic conditions mdpi.com.

| Reaction Type | Substrate (Example) | Coupling Partner | Catalyst System (Pd source, Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Buchwald-Hartwig Amination | 4-Chloroanisole | Morpholine | Pd catalyst, Xantphos | KOtBu | 2-MeTHF | 80 | 4 | 91 |

| Buchwald-Hartwig Amination | Aryl Chloride | Amine | Pd catalyst, Xantphos | DBU | MeCN/PhMe | 140 | 1 | N/A |

Kinetic and Thermodynamic Studies of Chloroacridine Reactions

Studies investigating the kinetics and thermodynamics of chloroacridine reactions provide insights into their reaction mechanisms and rates.

Hydrolysis of 9-Chloroacridine: Kinetic studies on the hydrolysis of 9-chloroacridine have been conducted, revealing a complex mechanism. Early investigations in 50% aqueous acetic acid indicated a pseudo-first-order reaction with respect to the substrate clockss.orgclockss.org. More detailed studies suggest a pseudo-first-order, two-step consecutive reaction, particularly sensitive to pH clockss.orgclockss.org. The rate constants and activation parameters for these hydrolysis processes have been determined, highlighting the influence of reaction conditions on the transformation rates.

Reaction of 9-Chloroacridine with Sulfamethoxazole (B1682508) (SMX): Spectrophotometric methods have been developed for the analysis of Sulfamethoxazole (SMX) using 9-chloroacridine (9-CA) as a reagent. These studies have included detailed kinetic and thermodynamic analyses of the complex formation reaction amazonaws.comjournalirjpac.comamazonaws.comsciencegate.appresearchgate.net. The reaction kinetics were found to be pseudo-first-order with respect to SMX. Rate constants were determined at various temperatures, allowing for the evaluation of thermodynamic functions of activation (e.g., ΔH‡, ΔS‡, ΔG‡) amazonaws.comjournalirjpac.comamazonaws.comsciencegate.appresearchgate.net. Additionally, equilibrium constants and thermodynamic functions (ΔH°, ΔG°, ΔS°) for the complex formation were estimated, indicating spontaneous complex formation driven by physical interactions amazonaws.comjournalirjpac.comamazonaws.comsciencegate.appresearchgate.net.

| Reaction Studied | Solvent | Conditions | Kinetic Order (w.r.t. SMX) | Rate Constant (k) | Activation Parameters (ΔH‡, ΔS‡, ΔG‡) | Thermodynamic Parameters (ΔH°, ΔG°, ΔS°) |

| SMX + 9-Chloroacridine (complex formation) | Ethanol | pH 1.75 (HCl) | Pseudo first order | Temperature-dependent | Determined | Determined |

| 9-Chloroacridine Hydrolysis | 50% aq. AcOH | pH-dependent, 2-step consecutive reaction | Pseudo first order | Not specified | Determined | Not specified |

Derivatization Strategies and Novel Acridine Scaffold Design

Structure-Directed Design Principles for Acridine (B1665455) Analogues

The design of acridine analogues is guided by an understanding of how structural modifications impact their biological activity and physicochemical properties. The planar, fused-ring system of acridines is fundamental to their ability to intercalate into DNA, disrupting cellular processes like replication and transcription thieme-connect.comnih.govmdpi.comontosight.ai. This intercalation is often enhanced by substituents that promote favorable π-π stacking interactions and specific binding within DNA grooves prezi.com.

Synthetic Methodologies for Generating Diverse Chloroacridine Derivatives

The synthesis of a wide range of chloroacridine derivatives relies on established and emerging synthetic techniques that allow for precise functionalization of the acridine scaffold. While classical methods like the Ullmann, Bernthsen, and Friedlander syntheses are foundational for acridine ring construction nih.govmdpi.comresearchgate.netptfarm.pl, the derivatization of chloroacridines often involves post-synthesis modifications or the use of pre-chlorinated building blocks.

Direct functionalization of the acridine ring can present regioselectivity challenges rsc.org. Therefore, strategies often employ pre-functionalized chloroacridines or utilize modern techniques such as C-H functionalization to achieve site-specific modifications researchgate.netnih.gov. Multi-component reactions (MCRs) offer efficient pathways to complex acridine structures in fewer steps core.ac.ukresearchgate.net, while techniques like microwave-assisted synthesis and metal-free catalysis are increasingly adopted to enhance reaction efficiency and sustainability sioc-journal.cn.

A significant avenue for derivatization involves the incorporation of various heterocyclic systems into the acridine framework. This approach leads to compounds with potentially synergistic biological activities. Pyridoacridines, for example, are a class of naturally occurring and synthetically derived compounds where heterocyclic rings are fused to the acridine nucleus ub.edumdpi.comrsc.orgsemanticscholar.orgbeilstein-journals.orgnih.gov. Synthetic routes to these complex structures often involve annulation reactions, such as intramolecular aza-Diels–Alder cycloadditions, to construct the additional heterocyclic rings onto the acridine core rsc.org. Other derivatives include acridine-triazole and acridine-thiadiazole hybrids, formed by conjugating these distinct heterocyclic units to the acridine scaffold, thereby creating molecules with novel pharmacological profiles mdpi.com.

The formation of amide and sulfonamide linkages represents a common and effective strategy for creating functionalized acridine derivatives mdpi.comcore.ac.ukresearchgate.netrsc.orgnih.govacs.orgthieme-connect.comresearchgate.netacs.orgmdpi.comnih.gov. Acridine sulfonamides are frequently synthesized by reacting aminoacridine intermediates with sulfonyl chlorides, with one-pot methods offering streamlined preparation core.ac.ukrsc.org. These derivatives have shown promise as inhibitors of carbonic anhydrase enzymes and as potential anticancer agents mdpi.comcore.ac.uknih.gov.

Amide bond formation is particularly important for the synthesis of acridine-peptide conjugates. These hybrids are typically prepared using solid-phase peptide synthesis techniques, often employing precursors like 9-aminoacridine-4-carboxylic acid derivatives acs.orgacs.org. The resulting conjugates combine the DNA-intercalating properties of acridines with the specific recognition capabilities of peptides, creating potent ligands for nucleic acid targets nih.govresearchgate.net.

Beyond single-unit modifications, synthetic strategies also extend to the creation of molecules containing multiple acridine units, such as bis-acridines nih.govresearchgate.net. Similarly, bis-sulfonamide derivatives of acridines have been synthesized core.ac.uk. More complex structures involve the construction of polycyclic acridine systems, often inspired by marine natural products like pyridoacridines. These elaborate structures are typically assembled through multi-step synthetic sequences involving the annulation of additional rings onto the acridine core, yielding highly fused and complex molecular architectures mdpi.comsemanticscholar.orgbeilstein-journals.orgnih.gov.

Regioselective Functionalization of the Acridine Nucleus

Regioselective functionalization is paramount in tailoring the properties of acridine derivatives. While traditional electrophilic substitution reactions on the acridine ring can lead to mixtures of products due to poor regioselectivity rsc.org, modern synthetic methodologies have provided more precise control.

The 9-position of chloroacridines is a well-established site for derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom serves as a good leaving group nih.govvulcanchem.commdpi.comrsc.orgsci-hub.box. For example, 9-chloroacridine (B74977) readily undergoes substitution with amines to yield 9-aminoacridine (B1665356) derivatives.

The presence of reactive handles at other positions, such as the bromomethyl group at the 4-position in 4-(Bromomethyl)-9-chloroacridine (B12922100), allows for targeted functionalization via nucleophilic substitution or palladium-catalyzed cross-coupling reactions vulcanchem.com. Similarly, derivatives like chloroacridine-4-carboxylate offer a carboxylic acid moiety at the 4-position that can be further modified through esterification or amidation nih.gov. Advanced techniques like C-H functionalization are also emerging as powerful tools for achieving regioselective modifications at specific positions on the acridine nucleus researchgate.netnih.gov.

Hybrid Molecule Construction Incorporating Chloroacridine Scaffolds

The construction of hybrid molecules that integrate the chloroacridine scaffold with other bioactive moieties is a highly productive strategy in medicinal chemistry nih.govmdpi.commdpi.commdpi.comencyclopedia.pubacs.org. These hybrids are designed to leverage the inherent properties of the acridine nucleus, such as DNA intercalation and fluorescence, while simultaneously introducing the functionalities of other pharmacophores.

Examples include acridine-peptide conjugates, which are synthesized to achieve specific recognition of nucleic acid structures nih.govacs.orgthieme-connect.comresearchgate.netacs.org. Acridine-sulfonamide hybrids have been developed to target enzymes like carbonic anhydrases or to enhance anticancer activity mdpi.comcore.ac.uknih.gov. Other notable hybrid designs incorporate acridines with porphyrins for photodynamic therapy nih.gov, thioureas for improved anticancer and antimicrobial effects mdpi.com, or naphthalenediimides for antimalarial applications encyclopedia.pubacs.org. The inherent reactivity of chloroacridines, particularly at the 9-position, facilitates the attachment of diverse linkers and functional groups, enabling the creation of these sophisticated hybrid structures.

Spectroscopic and Advanced Analytical Characterization of Chloroacridines

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the molecular structure, identifying functional groups, and confirming the presence and connectivity of atoms within a molecule like 4-Chloroacridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Proton NMR (¹H NMR) reveals the number, type, and connectivity of hydrogen atoms, while Carbon-13 NMR (¹³C NMR) provides data on the carbon skeleton. For acridine (B1665455) derivatives, ¹H NMR typically shows signals for the aromatic protons, with their chemical shifts and splitting patterns being indicative of their positions relative to the nitrogen atom and any substituents. ¹³C NMR spectra would show distinct signals for each unique carbon atom in the aromatic rings and at the substitution points.

While specific detailed ¹H and ¹³C NMR data for this compound are not extensively provided in the accessible literature snippets, studies on related acridine compounds offer insights. For instance, the ¹H NMR spectrum of Acridine Hydrochloride shows characteristic aromatic proton signals in the range of δ 7.39-8.85 ppm chemicalbook.com. The presence of a chlorine atom at the 4-position would influence the electron distribution within the acridine ring system, leading to specific shifts in both ¹H and ¹³C NMR spectra compared to unsubstituted acridine. For example, ¹³C NMR data for compounds related to 9-chloroacridine (B74977) indicate signals in the aromatic region, typically above 110 ppm, with specific shifts influenced by the chloro substituent and other functional groups rsc.org.

Table 1: Representative ¹H NMR Chemical Shifts for Acridine Systems

| Proton Type | Chemical Shift (ppm) | Solvent | Reference |

| Aromatic (Acridine) | 7.39 - 8.85 | D₂O | chemicalbook.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are invaluable for identifying functional groups present in a molecule by detecting the vibrational modes of chemical bonds. For this compound, characteristic absorption bands would be expected from the aromatic C-H stretching vibrations, C=C and C=N stretching vibrations within the acridine core, and the C-Cl stretching vibration.

Infrared spectroscopy data for 9-chloroacridine, a closely related analogue, shows characteristic bands: aromatic C-H stretching at 3074-3007 cm⁻¹, aromatic C=C stretching at 1626 and 1529 cm⁻¹, C-N stretching at 1286 cm⁻¹, and Ar-CH bending at 750 cm⁻¹ niscpr.res.in. The presence of the chlorine atom would typically manifest as a C-Cl stretching absorption, usually found in the fingerprint region, though its exact position can vary depending on the molecular environment.

Table 2: Characteristic IR Absorption Bands for 9-Chloroacridine

| Functional Group / Vibration | Wavenumber (cm⁻¹) | Reference |

| Ar C-H Stretch | 3074-3007 | niscpr.res.in |

| Ar C=C Stretch | 1626, 1529 | niscpr.res.in |

| C-N Stretch | 1286 | niscpr.res.in |

| Ar-CH Bending | 750 | niscpr.res.in |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is crucial for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For this compound, the molecular ion peak would correspond to its molecular weight. The presence of chlorine, with its two major isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance ratio, results in a characteristic isotopic pattern in the mass spectrum. A molecule containing one chlorine atom will typically exhibit two molecular ion peaks, M⁺ and (M+2)⁺, separated by 2 m/z units, with the (M+2)⁺ peak being approximately one-third the height of the M⁺ peak chemguide.co.uk.

The molecular weight of 9-chloroacridine is reported as approximately 213.66 g/mol nih.gov, with a prominent peak at m/z 213.03 (100.0%) observed in its mass spectrum niscpr.res.in. This suggests that the molecular ion for this compound would also be around this mass range, exhibiting the characteristic isotopic signature of a monochlorinated aromatic compound. Fragmentation patterns can further aid in structural determination by revealing characteristic losses of smaller molecular fragments, such as HCl or parts of the acridine ring system wikipedia.orglibretexts.org.

Table 3: Mass Spectrometry Data for 9-Chloroacridine

| Ion Type | m/z Value | Relative Intensity | Notes | Reference |

| Molecular Ion | 213.03 | 100.0% | Monoisotopic mass of C₁₃H₈ClN | niscpr.res.in |

| Isotopic Peak | ~215 | ~33% | Due to presence of ³⁷Cl isotope | chemguide.co.uk |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy probes electronic transitions within a molecule, typically involving π-electrons in conjugated systems like the acridine core. These transitions result in absorption of light in the UV and visible regions of the electromagnetic spectrum ncku.edu.tw. Acridine derivatives are known for their chromophoric properties and often exhibit fluorescence. The absorption and emission characteristics are sensitive to structural modifications, including the position and nature of substituents like chlorine.

Studies on related acridine compounds show significant absorption in the UV region. For instance, acridone (B373769) exhibits an absorption maximum at 249 nm photochemcad.com, while other acridone derivatives have absorption peaks around 253 nm researchgate.net. Aminoacridine derivatives display multiple absorption bands, typically in the range of 250-420 nm, attributed to π–π transitions and charge-transfer interactions researchgate.net. These compounds can also exhibit fluorescence, with emission wavelengths dependent on the specific structure and solvent environment ncku.edu.twresearchgate.net. The presence of a chlorine atom at the 4-position would likely influence the electronic transitions, potentially causing shifts in absorption maxima and affecting fluorescence quantum yields.

Spectrophotometric Assay Development using Chloroacridine Reagents

Chloroacridines, particularly 9-chloroacridine, have emerged as valuable chromogenic reagents in the development of spectrophotometric assays for the quantitative determination of various analytes. These methods leverage the ability of chloroacridines to react with specific functional groups in target molecules, forming colored products that can be readily detected and quantified using UV-visible spectrophotometry. The principle behind these assays typically involves a nucleophilic substitution or condensation reaction, often facilitated in a basic medium, where the chloroacridine's reactive chlorine atom is displaced by a functional group on the analyte. The resulting colored complex exhibits maximum absorbance at a specific wavelength, allowing for sensitive and selective analysis.

Several studies have demonstrated the utility of 9-chloroacridine in developing spectrophotometric methods for pharmaceutical compounds and other analytes. These assays are generally characterized by their simplicity, rapidity, sensitivity, and reproducibility, making them suitable for routine analysis in quality control and research laboratories.

Key Applications and Analytical Data

The application of 9-chloroacridine as a chromogenic reagent has been successfully demonstrated for the determination of several compounds, including dapsone, hydralazine (B1673433), salbutamol (B1663637) sulphate (SBS), terbutaline (B1683087) sulphate (TERS), and sulfamethoxazole (B1682508) (SMX). The specific reaction conditions, optimal wavelengths, concentration ranges, and performance metrics vary depending on the analyte.

| Analyte | Chromogenic Reagent | Wavelength of Maximum Absorbance (λmax) | Linear Range (Concentration) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Accuracy (% Recovery) | Precision (RSD %) | References |

| Dapsone | 9-Chloroacridine | Not specified | Not specified | Not specified | Satisfactory | Reproducible | biocompare.comsigmaaldrich.comnih.gov |

| Hydralazine | 9-Chloroacridine | 460 nm | 10⁻⁵-10⁻⁶ M (0.2 µg/mL sensitivity) | Not specified | 3-4% | Precise | scirp.orgoup.com |

| Salbutamol Sulphate (SBS) | 9-Chloroacridine | 600 nm | 0.5-12.0 µg/mL | 1.913 × 10⁴ | 101.3% | <1.7% | ekb.egekb.egresearchgate.net |

| Terbutaline Sulphate (TERS) | 9-Chloroacridine | 588 nm | 0.1-6.0 µg/mL | 1.0755 × 10⁵ | 99.6% | <1.7% | ekb.egekb.egresearchgate.net |

| Sulfamethoxazole (SMX) | 9-Chloroacridine | 448 nm | 1-30 µg/mL | 1.63 × 10⁴ | 98.43% | 0.651 | journalirjpac.comresearchgate.net |

Notes on Data:

While the prompt specifically mentioned "this compound," the literature extensively details the use of "9-Chloroacridine" as the chromogenic reagent for these spectrophotometric assays. The data presented above reflects the applications of 9-Chloroacridine.

The reaction mechanism often involves the formation of a colored product through condensation or nucleophilic substitution with the analyte's functional groups, typically amines.

The optimal reaction conditions, such as pH, temperature, and reaction time, are crucial for achieving sensitivity and accuracy in these assay developments. For instance, the reaction for hydralazine is optimized at 50°C for 1 hour oup.com, and the products for SBS and TERS are formed in a basic medium ekb.egekb.egresearchgate.net. Sulfamethoxazole assays often utilize an organic and acidic medium journalirjpac.comresearchgate.net.

These methods offer a cost-effective and efficient alternative to more complex analytical techniques for the quantification of these compounds.

Theoretical and Computational Chemistry of Chloroacridine Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-chloroacridine. These investigations offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) has become a important method for studying the molecular properties of heterocyclic compounds, including those structurally similar to this compound. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide accurate descriptions of molecular geometries, electronic distributions, and other key properties.

For analogous chloro-substituted nitrogen heterocycles, such as 4-chloromethyl pyridine (B92270) hydrochloride, DFT studies have been used to determine optimized bond lengths and angles, which show good agreement with experimental X-ray diffraction data. Such studies typically involve the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's electronic transitions and reactivity. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule.

Table 1: Representative Global Reactivity Descriptors Calculated using DFT for a Hypothetical this compound Molecule (Note: These are illustrative values based on typical findings for similar chloro-substituted N-heterocycles and are not from a specific study on this compound.)

| Descriptor | Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |

| ELUMO (eV) | -1.8 | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 4.7 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Electronegativity (χ) | 4.15 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution. |

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For chloro-substituted aromatic compounds, the MEP surface typically shows negative potential around the nitrogen atom and the chlorine atom, indicating their susceptibility to electrophilic attack, while the regions of positive potential are susceptible to nucleophilic attack.

Tautomerism is a significant phenomenon in heterocyclic chemistry, where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For acridine (B1665455) derivatives, particularly those with hydroxyl or amino substituents, the potential for tautomerism is an important consideration. While this compound itself does not have substituents that typically lead to common tautomeric forms, computational studies on related systems like hydroxypyridines and quinazolines provide a framework for how such analyses would be conducted.

Computational studies can predict the relative stabilities of different tautomers in the gas phase and in various solvents. For example, in the case of 4-hydrazinoquinazolines, theoretical calculations have shown that the amino tautomer is predominantly stable in all considered environments. DFT and ab initio methods are employed to calculate the optimized geometries and thermodynamic parameters of the potential tautomers. The relative energies of the tautomers determine their equilibrium populations.

For a hypothetical substituted chloroacridine that could exhibit tautomerism, computational analysis would involve:

Geometry Optimization: Calculating the most stable structure for each tautomer.

Energy Calculations: Determining the relative electronic and Gibbs free energies to predict the most stable tautomer under different conditions.

Solvent Effects: Using models like the Polarizable Continuum Model (PCM) to evaluate how the solvent influences the tautomeric equilibrium.

Computational methods, particularly DFT, are widely used to predict various spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of molecules with a high degree of accuracy. The calculated vibrational frequencies and intensities can be used to assign the experimentally observed spectral bands to specific molecular vibrations. For acridine and its derivatives, DFT has been successfully used to assign the fundamental vibrational modes. The theoretical vibrational spectra of a molecule like this compound can be computed, and scaling factors are often applied to the calculated frequencies to improve agreement with experimental results.

Table 2: Representative Predicted Vibrational Frequencies for this compound using DFT (Note: These are illustrative values based on typical findings for acridine and its derivatives and are not from a specific study on this compound.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching | 3050 - 3100 |

| C=C stretching (aromatic) | 1400 - 1600 |

| C-N stretching | 1300 - 1350 |

| C-Cl stretching | 700 - 750 |

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. These calculations help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. For chloro-substituted quinoline (B57606) derivatives, TD-DFT has been used to interpret their UV-Vis spectra.

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulations are essential for understanding how this compound molecules interact with each other and with other molecules in their environment. These interactions are governed by non-covalent forces.

Hydrogen Bonding: Although this compound itself is not a strong hydrogen bond donor, the nitrogen atom in the acridine ring can act as a hydrogen bond acceptor. In the presence of hydrogen bond donors, such as water or alcohols, this compound can participate in N···H hydrogen bonds. Computational studies can quantify the strength and geometry of these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used to characterize hydrogen bonds, providing information about the electron density at the bond critical point and the stabilization energy of the interaction, respectively.

π-π Stacking: Acridine derivatives are known to form π-π stacking interactions due to their planar aromatic structure. These interactions are crucial in the solid state and in biological systems, for instance, in the intercalation of acridine derivatives into DNA. Computational methods can be used to model and quantify the energy of these interactions. DFT with dispersion corrections (DFT-D) is often necessary to accurately describe these non-covalent interactions. The analysis of π-π stacking in dimers of this compound would involve calculating the interaction energy at various orientations (e.g., sandwich, T-shaped, parallel-displaced) to determine the most stable configuration.

Table 3: Representative Calculated Interaction Energies for a this compound Dimer (Note: These are illustrative values based on typical findings for aromatic π-π stacking and are not from a specific study on this compound.)

| Dimer Configuration | Interaction Energy (kcal/mol) |

|---|---|

| Sandwich | -5.0 |

| T-shaped | -3.5 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving chloroacridines. By mapping the potential energy surface of a reaction, key stationary points such as reactants, products, intermediates, and transition states can be identified and characterized.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNA_r), where the chlorine atom is displaced by a nucleophile. The reactivity of the C4 position is influenced by the electron-withdrawing effect of the acridine nitrogen atom. Computational studies on the nucleophilic substitution of 9-chloroacridine (B74977) have provided insights into the reactivity of the acridine ring system.

A computational investigation of a nucleophilic substitution reaction on this compound would typically involve:

Locating the Transition State: Using computational methods to find the geometry and energy of the transition state for the reaction.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

Analyzing the Reaction Pathway: The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state connects the reactants and products.

These computational approaches provide a detailed, step-by-step understanding of the reaction mechanism, which can be used to predict reactivity and guide the design of new synthetic routes.

Mechanistic Studies of Chloroacridine Interactions with Biomolecular Systems

DNA Intercalation and Binding Modes of Acridine (B1665455) Chromophores

The planar tricyclic structure of the acridine ring is a key feature that enables these molecules to insert between the base pairs of DNA, a process known as intercalation. nih.govpatsnap.com This interaction is a primary mechanism through which acridine derivatives, including 4-chloroacridine, exert their biological effects. The process typically involves the transfer of the intercalating molecule from an aqueous environment into the hydrophobic space between adjacent DNA base pairs. ijabbr.com This insertion disrupts the normal helical structure of DNA, causing it to unwind and elongate. patsnap.com

It is important to note that acridine derivatives can exhibit multiple binding modes with DNA, not limited to just intercalation. rsc.org For instance, at high dye-to-DNA ratios, some acridine compounds have been observed to bind externally to the DNA surface through electrostatic interactions. rsc.org As the DNA concentration increases, the binding mode can shift towards monomeric intercalation between the base pairs. rsc.org

Geometrical and Energetic Considerations of DNA Intercalation

The intercalation of an acridine chromophore into the DNA double helix induces significant conformational changes. The insertion of the planar molecule between stacked base pairs necessitates the unwinding of the helix to create space. patsnap.com This unwinding leads to an increase in the length of the DNA molecule. patsnap.com The degree of unwinding can vary depending on the specific intercalator; for example, proflavine, an acridine derivative, unwinds DNA by approximately 17 degrees. wikipedia.org

The energetics of intercalation are driven by a combination of factors, including hydrophobic and van der Waals interactions between the intercalator and the DNA base pairs. patsnap.com The process of moving the hydrophobic acridine molecule from the aqueous solvent into the hydrophobic core of the DNA is energetically favorable. The stability of the resulting DNA-ligand complex is a critical determinant of the biological activity of the intercalator.

A computational methodology, termed 'Intercalate', has been developed to predict both the structure and energetics of DNA-intercalator complexes. nih.gov This tool automates the process of generating the 3D structure of the DNA, creating the intercalation site, docking the ligand, and evaluating the binding energy. nih.gov The results from this methodology have shown good agreement with experimental data, providing a valuable tool for the rational design of new intercalating agents. nih.gov

Influence of Substituents on DNA Binding Affinity and Specificity

Substituents on the acridine ring can significantly influence the DNA binding affinity and sequence specificity. The introduction of a chlorine atom, as in this compound, has been shown to increase both the intercalative DNA binding affinity and mutagenic activity in some 9-aminoacridine (B1665356) derivatives. tandfonline.com This is attributed to the electron-withdrawing nature of the chlorine atom, which can enhance the polarity and stacking interactions of the compound. vulcanchem.com In contrast, the introduction of a methyl group has been found to reduce both mutagenic activity and DNA binding affinity. tandfonline.com

The position of the substituent is also crucial. For example, in a series of 9-aminoacridine-4-carboxamide (B19687) derivatives, substitution with an electronegative chlorine atom at the 3'-position resulted in maximum activity against a lung cancer cell line, while a carboxyl group at the 4'-position conferred maximum activity against a cervical cancer cell line. arabjchem.org The nature and position of substituents can also affect the mode of binding. For instance, a study on 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) revealed that it fully intercalates into poly(dA-dT)·poly(dA-dT) but only partially intercalates into poly(dG-dC)·poly(dG-dC), indicating a preference for A-T rich regions. researchgate.net

Furthermore, the development of bis-intercalators, where two acridine moieties are linked together, has been explored to enhance both binding affinity and selectivity. nih.govmdpi.com A hairpin polyamide-acridine conjugate demonstrated that the polyamide portion could maintain its sequence specificity for the minor groove even with an adjacent intercalated acridine moiety that unwinds the helix. capes.gov.br

Investigations of DNA Duplex Cross-linking

DNA cross-linking agents are molecules that can form covalent or non-covalent bonds between the two strands of a DNA duplex, which is a highly toxic lesion for cells. nih.gov Bis-intercalators, which contain two intercalating moieties connected by a linker, have the potential to cross-link DNA. oup.com However, for this to occur, the linker must be rigid and extended enough to span the distance between two separate DNA duplexes or non-adjacent sites on the same duplex. oup.com

Studies on bis(acridine-4-carboxamide) derivatives have provided insights into DNA duplex cross-linking. A derivative with a six-carbon linker was shown by X-ray crystallography to bind to two separate d(CGTACG)2 molecules, effectively cross-linking them non-covalently. nih.govnih.gov In this structure, one acridine chromophore from the ligand intercalates into each DNA duplex, with the linker spanning the minor grooves. nih.govnih.gov This provided the first structural evidence for the non-covalent cross-linking of DNA by a small molecule. nih.gov

The length and rigidity of the linker are critical. If the linker is too short or flexible, the two intercalating moieties will preferentially bind to the same DNA duplex. oup.com The "neighbour exclusion principle" suggests that for bis-intercalation to occur within the same duplex, the linker must be long enough to span at least two base pairs. mdpi.com

Enzyme Interaction Mechanisms (e.g., Topoisomerase, Telomerase, Acetylcholinesterase, Kinase Inhibition)

Acridine derivatives, including those related to this compound, are known to inhibit a variety of enzymes that are crucial for cellular function. farmaciajournal.comrsc.org The planar acridine ring system allows these compounds to act as DNA intercalators, which in turn can inhibit enzymes that interact with DNA, such as topoisomerases and telomerase. rsc.orgindexcopernicus.com

Topoisomerases are enzymes that regulate the topology of DNA and are essential for processes like replication and transcription. researchgate.net Acridine derivatives can act as topoisomerase poisons by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks. rsc.orgresearchgate.net Both topoisomerase I and topoisomerase II can be targeted by acridine compounds. farmaciajournal.comrsc.org For example, some thiazolidinone-acridines have been shown to inhibit topoisomerase II at low micromolar concentrations. rsc.org

Telomerase, an enzyme that maintains the length of telomeres, is another target for acridine derivatives. rsc.orgindexcopernicus.com Inhibition of telomerase can lead to cellular senescence and apoptosis, making it an attractive target for anticancer therapies. The ability of acridines to bind to G-quadruplex structures, which can form in telomeric DNA, is one mechanism of telomerase inhibition.

Beyond DNA-interacting enzymes, acridine derivatives have also been shown to inhibit other enzymes like acetylcholinesterase (AChE) and protein kinases. rsc.orgindexcopernicus.com AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. rsc.orgnih.gov Some acridine-based compounds have shown potent AChE inhibitory activity. rsc.org

Molecular Recognition and Binding Site Analysis through Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme. journaljpri.com This method has been widely used to study the interactions of acridine derivatives with their target enzymes, providing insights into the molecular recognition process. ucj.org.uadntb.gov.ua

Docking studies have been employed to investigate the binding of acridine derivatives to acetylcholinesterase. For instance, a study on 3-(7-bromo-9-chloro-1,2,3,4-tetrahydroacridin-4-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione revealed a high binding free energy and the formation of hydrogen bonds with key amino acid residues in the active site of AChE, suggesting its potential as a potent inhibitor. ucj.org.uaresearchgate.net These studies can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity of the inhibitor. journaljpri.com

In the context of topoisomerase inhibition, molecular docking has been used to visualize how acridine derivatives bind to the DNA-enzyme complex. researchgate.net These studies can help to understand how the ligand stabilizes the cleavable complex and prevents the re-ligation of the DNA strand. nih.gov For example, docking studies of acridine-thiosemicarbazone derivatives with DNA-Topo IIα have provided detailed illustrations of the intermolecular interactions, comparing them to known inhibitors like amsacrine. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (Focus on how structural changes influence interaction mechanisms at a molecular level)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For acridine derivatives, SAR studies have provided valuable insights into the mechanisms of their interactions with biomolecular targets like DNA and enzymes. researchgate.netresearchgate.net

The electronic properties of substituents on the acridine ring have a significant impact on activity. The introduction of an electron-withdrawing group, such as a chlorine atom, can enhance DNA binding affinity and, in some cases, biological activity. tandfonline.com Conversely, electron-donating groups can also positively influence activity, suggesting that a delicate electronic balance is often required for optimal interaction. rsc.org For example, in a series of 9-anilinoacridines, it was found that an electron-donating methoxy (B1213986) group on the aniline (B41778) ring enhanced anticancer activity. researchgate.net

The steric properties of substituents are also critical. The size and position of a substituent can affect how the acridine molecule fits into the intercalation site of DNA or the active site of an enzyme. researchgate.net For instance, in a series of 9-aminoacridine derivatives, the introduction of a bulky methyl group reduced both mutagenic activity and DNA binding affinity. tandfonline.com

The nature of the side chain attached to the acridine core is another important determinant of activity. For 9-aminoacridine-4-carboxamides, the structure of the side chain has been shown to be crucial for their cytotoxic effects. arabjchem.org In the case of bis-acridines, the length and rigidity of the linker connecting the two acridine moieties are key to their ability to bis-intercalate or cross-link DNA. capes.gov.br

Future Directions and Emerging Research Frontiers in Chloroacridine Chemistry

Development of Advanced and Sustainable Synthetic Methodologies

The traditional synthesis of acridine (B1665455) cores often involves harsh reaction conditions. researchgate.net Consequently, a primary focus of future research is the development of more advanced and environmentally benign synthetic strategies. Modern approaches are moving towards greener, simpler, and more efficient methods that offer higher yields and reduce waste. researchgate.net

Key areas of development include:

Microwave and Ultrasonication-Assisted Synthesis: These techniques represent facile and eco-friendly approaches to synthesizing acridine derivatives. researchgate.net They often lead to shorter reaction times and improved yields compared to conventional heating methods.

Catalytic Systems: The use of novel catalysts, including magnetic nanocatalysts, is an emerging trend in organic synthesis. jsynthchem.com Such catalysts can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. jsynthchem.com For instance, the development of a parallel synthetic strategy for 9-aminoacridines, starting from 9-chloroacridines, highlights the move towards more streamlined and diverse library generation. ucsf.edu

Multi-Component Reactions (MCRs): MCRs, such as the Hantzsch reaction for dihydropyridines, are being explored for their efficiency in constructing complex molecules in a single step. jsynthchem.com Applying similar principles to chloroacridine synthesis could significantly simplify synthetic pathways.

These advanced methodologies are crucial for overcoming the limitations of older methods, which were often superseded by more efficient copper- or palladium-catalyzed reactions like the Ullmann and Buchwald-Hartwig cross-couplings. researchgate.net

| Methodology | Advantages | Relevance to Chloroacridine Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. researchgate.net | Facilitates eco-friendly synthesis of derivatives from 9-chloroacridine (B74977). researchgate.net |

| Ultrasonication | Enhanced reaction rates, facile and novel approach. researchgate.net | Used in the synthesis of 9-substituted acridine derivatives. researchgate.net |

| Magnetic Catalysts | Easy separation and reusability, environmentally friendly. jsynthchem.com | Potential for green synthesis of the acridine core and its derivatives. jsynthchem.com |

| Parallel Synthesis | Efficient generation of compound libraries for screening. ucsf.edu | Enables rapid variation of the heterocyclic core and sidechains of 9-aminoacridines. ucsf.edu |

Computational Design and Discovery of Novel Chloroacridine Frameworks

In silico or computational drug design has become an indispensable tool for accelerating the discovery of new therapeutic agents. nih.gov These methods reduce the costs and time associated with drug development and promote "green chemistry" by minimizing chemical waste. nih.gov Recent advances in computational methodology, combined with vast amounts of data from genomics and proteomics, are enhancing the design of more effective treatments. nih.gov

For chloroacridine chemistry, computational approaches can be applied to:

Target Identification: Machine learning and network pharmacology can identify novel biological targets for chloroacridine derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies: Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can build statistically significant models to predict the biological activity of newly designed compounds. mdpi.com This allows for the optimization of the chloroacridine core with various substituents to enhance potency. mdpi.com

Molecular Docking: This method predicts the binding affinity and interaction patterns of chloroacridine analogs within the active site of a biological target, such as an enzyme or receptor. mdpi.commdpi.com For example, docking studies have been used to identify potential inhibitors of the SARS-CoV-2 main protease and to understand interactions with enzymes like Plasmodium falciparum lactate dehydrogenase (PfLDH). nih.gov

ADMET Prediction: Virtual screening for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps in the early-stage optimization of the physicochemical characteristics of potential drug candidates, improving their chances of success in later clinical phases.

These computational tools enable the rational design of novel chloroacridine frameworks with improved target specificity, better pharmacokinetic profiles, and potentially reduced side effects. researchgate.net

| Computational Technique | Application in Chloroacridine Design | Example |

| 3D-QSAR | Predicts biological activity based on molecular structure. mdpi.com | Developing models to guide the synthesis of potent TRAP1 inhibitors. mdpi.com |